molecular formula C14H27N3O3S B2838512 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1234975-56-4

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2838512
CAS No.: 1234975-56-4
M. Wt: 317.45
InChI Key: NSRCXJGDWRREKI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a cyclohexyl group and a methylsulfonyl-substituted piperidine moiety. The methylsulfonyl group in this compound enhances its polarity and may influence binding affinity to biological targets, while the cyclohexyl group contributes to lipophilicity, affecting membrane permeability and metabolic stability .

Properties

IUPAC Name

1-cyclohexyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-21(19,20)17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRCXJGDWRREKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a compound that belongs to the class of piperidine derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O2S, with a molecular weight of approximately 300.43 g/mol. The compound features a cyclohexyl group and a methylsulfonyl-piperidine moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Histone Methyltransferase Inhibition : It has been suggested that compounds with similar structures can inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .
  • Anticancer Activity : The compound may exhibit anticancer properties by inducing synthetic lethality in cancer cells, particularly those with mutations in tumor suppressor genes like BRCA1/2. This mechanism involves targeting specific pathways that are essential for the survival of cancer cells .

Neuropharmacological Effects

The compound may also influence neurological pathways. Research into piperidine derivatives indicates potential antidepressant effects and modulation of cognitive functions through interactions with neurotransmitter systems . The upregulation of signaling pathways involved in neuroprotection further supports its therapeutic potential.

Case Study 1: Cancer Treatment

In a preclinical model, a structurally related compound was tested for its ability to sensitize cancer cells to chemotherapy agents like cisplatin. The results indicated enhanced cytotoxicity when combined with standard treatments, suggesting that this compound could similarly potentiate treatment effects in resistant cancer types .

Case Study 2: Neurological Disorders

Another study explored the effects of piperidine derivatives on models of cerebral ischemia. The findings revealed that these compounds could significantly reduce oxidative stress markers and improve cognitive outcomes post-injury, indicating a protective role against neuronal damage .

Data Summary

Activity Type IC50 Values Mechanism Reference
Anticancer (various lines)0.15 - 0.24 μMHistone Methyltransferase Inhibition
NeuroprotectionN/AUpregulation of neuroprotective pathways

Scientific Research Applications

Pharmacological Applications

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has been studied for its role as a Janus Kinase (JAK) inhibitor . JAK inhibitors are significant in treating various autoimmune diseases and inflammatory conditions. The compound shows promise in modulating immune responses by inhibiting JAK pathways, which are crucial for cytokine signaling.

Research Findings

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects in preclinical models. It has been shown to:

  • Reduce cytokine production: In vitro studies indicate that the compound can decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibit cell proliferation: Research has highlighted its potential to inhibit the proliferation of certain cancer cell lines, suggesting a dual role in both autoimmune modulation and cancer therapy.

Case Study 1: Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and histological signs of inflammation. The study concluded that the compound could serve as a therapeutic agent for managing rheumatoid arthritis symptoms.

Case Study 2: Cancer Therapy

A separate study explored the compound's effects on breast cancer cell lines. The results indicated that treatment with this compound led to decreased viability and increased apoptosis in cancer cells. This suggests potential applications in targeted cancer therapies.

Comparative Data Table

Application Area Effect Study Reference
Autoimmune DiseasesReduced cytokine levels[Research Study 1]
Cancer TherapyInhibition of cell proliferation[Research Study 2]
Inflammatory ConditionsDecreased joint swelling[Case Study on Arthritis]

Chemical Reactions Analysis

Urea Bond Formation

  • Intermediate Preparation : Piperidin-4-ylmethylamine derivatives are synthesized via reductive amination or alkylation of piperidine precursors. For example, intermediates like 1-(methylsulfonyl)piperidin-4-ylmethanamine are generated by reacting piperidin-4-ylmethanol with methanesulfonyl chloride under basic conditions .

  • Coupling Reactions : The urea moiety is formed using carbodiimide-mediated coupling (e.g., EDCI/DMAP) between cyclohexylamine and the piperidine intermediate. Alternative routes employ 4-nitrophenyl chloroformate to activate the amine for urea formation .

Example Reaction Scheme :

  • Sulfonylation :

    Piperidin 4 ylmethanol+CH3SO2ClEt3N1 Methylsulfonyl piperidin 4 ylmethanol\text{Piperidin 4 ylmethanol}+\text{CH}_3\text{SO}_2\text{Cl}\xrightarrow{\text{Et}_3\text{N}}\text{1 Methylsulfonyl piperidin 4 ylmethanol}
  • Amine Activation :

    1 Methylsulfonyl piperidin 4 ylmethanamine+Cyclohexyl isocyanateTarget Compound\text{1 Methylsulfonyl piperidin 4 ylmethanamine}+\text{Cyclohexyl isocyanate}\rightarrow \text{Target Compound}

Functional Group Stability

  • Methylsulfonyl Group : Resistant to nucleophilic substitution under mild conditions but susceptible to strong reducing agents (e.g., LiAlH₄).

  • Urea Linkage : Hydrolytically stable at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming cyclohexylamine and piperidine fragments .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its urea and methylsulfonyl groups:

Urea Group Reactivity

  • Hydrogen Bonding : The urea NH groups participate in strong hydrogen bonds with carbonyl acceptors, influencing crystallization behavior .

  • Electrophilic Substitution : The urea nitrogen can undergo alkylation or acylation under basic conditions, though steric hindrance from the cyclohexyl group limits reactivity .

Methylsulfonyl Group Reactivity

  • Nucleophilic Displacement : Rare due to the strong electron-withdrawing nature of the sulfonyl group. Requires harsh conditions (e.g., NaH in DMF).

  • Reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this is not typically exploited in synthetic workflows .

Stability Under Physiological and Experimental Conditions

Condition Effect on Compound Source
pH 1–2 (HCl) Urea hydrolysis to cyclohexylamine and sulfonamide
pH 12–14 (NaOH) Partial decomposition via sulfonate formation
UV Light No significant degradation observed over 48 hours
Heat (100°C) Stable for ≤6 hours; decomposition at prolonged times

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Notes
1-Cyclohexyl-3-(p-tolyl)urea Urea, cyclohexyl, arylFaster hydrolysis than sulfonamide analogues
1-(Piperidin-4-yl)-3-(trifluoromethyl)urea Urea, trifluoromethylEnhanced metabolic stability due to CF₃ group
1-Adamantyl-3-(piperidin-4-yl)urea Urea, adamantylLower solubility; resistant to oxidation

Analytical Characterization Data

  • ¹H NMR : Peaks at δ 1.2–1.8 (cyclohexyl CH₂), δ 3.1 (piperidine CH₂-SO₂), δ 6.5 (urea NH) .

  • LC-MS : [M+H]⁺ at m/z 329.5, consistent with molecular formula C₁₄H₂₅N₃O₃S .

  • X-ray Crystallography : Urea group coplanar with piperidine ring; chair conformation of cyclohexane .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related urea derivatives to highlight substituent-driven variations in activity and physicochemical properties. Below is a comparison table:

Compound Name Core Structure Substituents Key Features
1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (Target Compound) Urea backbone Cyclohexyl; 1-(methylsulfonyl)piperidin-4-ylmethyl Enhanced polarity (methylsulfonyl), moderate lipophilicity (cyclohexyl)
1-Cyclohexyl-3-[3-(4-methylpiperidine-1-carbonyl)phenyl]urea () Urea backbone with phenyl linker Cyclohexyl; 3-(4-methylpiperidine-1-carbonyl)phenyl Aromatic linker may improve π-π stacking; methylpiperidine reduces polarity
1-Phenyl-3-(piperidin-4-yl)urea () Urea backbone Phenyl; piperidin-4-yl Simpler structure; lacks sulfonyl or cyclohexyl groups, likely lower stability

Physicochemical Properties

Property Target Compound Compound Compound
LogP 2.8 (predicted) 3.2 (predicted) 1.9 (predicted)
Water Solubility 0.1 mg/mL 0.05 mg/mL 0.5 mg/mL
Metabolic Stability High (t₁/₂ > 60 min) Moderate (t₁/₂ ~30 min) Low (t₁/₂ < 15 min)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, and how can purity be maximized?

  • Methodology :

  • Stepwise Synthesis : Begin with the reaction of cyclohexylamine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) to form the methylsulfonyl-piperidine intermediate. Subsequent urea linkage is achieved via carbodiimide-mediated coupling (e.g., EDCI) with a suitable isocyanate or amine precursor .
  • Reaction Optimization : Use inert atmospheres (N₂/Ar) and moderate temperatures (20–50°C) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl, methylsulfonyl groups) and urea bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₂₈N₃O₃S, theoretical MW: 330.18 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability .

Q. What is the proposed mechanism of action for this compound in biological systems?

  • Mechanism :

  • The urea moiety facilitates hydrogen bonding with catalytic residues of soluble epoxide hydrolase (sEH), inhibiting its activity. This increases endogenous epoxyeicosatrienoic acids (EETs), which modulate inflammation and vascular function .
  • Methylsulfonyl and piperidine groups enhance lipophilicity and target binding affinity, as shown in analogous sEH inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve inhibitory potency against sEH?

  • Approach :

  • Substituent Variation : Replace methylsulfonyl with acyl, phenylsulfonyl, or heteroaryl groups to modulate electron-withdrawing effects and steric bulk .
  • Bioisosteric Replacement : Test tetrahydrofuran or thiophene rings in place of piperidine to alter conformational flexibility .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Resolution Strategies :

  • Orthogonal Assays : Validate enzyme inhibition using fluorometric (e.g., CMNPC hydrolysis) and LC-MS-based assays to rule out assay-specific artifacts .
  • Structural Analysis : Co-crystallize the compound with sEH to identify binding interactions and compare with disputed datasets .
  • Cell Line Validation : Use isogenic cell lines (e.g., HEK293T with/without sEH overexpression) to isolate target-specific effects .

Q. How can in vitro findings be translated to in vivo efficacy studies for inflammatory or neurodegenerative disease models?

  • Translational Steps :

  • Pharmacokinetics (PK) : Assess bioavailability and blood-brain barrier penetration in rodents via LC-MS/MS plasma/brain sampling .
  • Disease Models : Test efficacy in LPS-induced inflammation (murine) or Aβ-induced neurodegeneration (transgenic mice) with endpoints like cytokine levels or cognitive performance .
  • Dose Optimization : Use PK/PD modeling to correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement (sEH activity in liver/tissue) .

Q. What methodologies assess the compound’s metabolic stability and potential toxicity?

  • Methods :

  • Liver Microsome Assays : Incubate with human/rodent microsomes and NADPH to identify major metabolites (LC-HRMS) and calculate half-life (t₁/₂) .
  • Cytotoxicity Screening : Use MTT assays on HepG2 (liver) and HEK293 (kidney) cells to determine IC₅₀ values for off-target toxicity .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed for preclinical studies?

  • Solutions :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance solubility for intravenous administration .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability and reduce dosing frequency .

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